molecular formula C8H6F3N3 B600014 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine CAS No. 185133-82-8

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Cat. No.: B600014
CAS No.: 185133-82-8
M. Wt: 201.152
InChI Key: FLJWRLOENAETFF-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 2-position and an amine group at the 8-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with trifluoromethyl ketones under oxidative conditions. This reaction typically requires a catalyst such as copper(I) iodide (CuI) and an oxidant like molecular oxygen (O2) or iodine (I2) .

Another approach involves the use of 2-chloropyridines and 2H-azirines, which undergo cyclization to form the imidazo[1,2-a]pyridine scaffold . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a derivative of imidazo[1,2-a]pyridine, a class of nitrogen-containing heterocycles known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group that significantly influences its biological properties. The presence of the trifluoromethyl moiety enhances lipophilicity and metabolic stability, which are critical for drug development.

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives inhibit cell proliferation in breast cancer models with IC50 values in the low micromolar range .
  • Antimicrobial Effects : These compounds have been evaluated for their antimicrobial properties against both bacterial and fungal pathogens. In vitro studies suggest significant inhibitory effects against strains such as Mycobacterium smegmatis .
  • Anti-inflammatory Properties : Some derivatives have been identified as inhibitors of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Notably, one study reported an IC50 value of 14.3 μM for a related imidazopyridine derivative against snake venom PLA2 .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that modifications on the pyridine ring can enhance biological activity. The trifluoromethyl group is particularly noteworthy; it not only improves binding affinity but also affects the pharmacokinetic profile of the compounds. The following table summarizes key findings from SAR studies:

CompoundModificationBiological ActivityIC50 (μM)
Compound 1Trifluoromethyl at position 2Anticancer (MDA-MB-231)0.126
Compound 2Methyl at position 3Antimicrobial (M. smegmatis)Not specified
Compound 3Bromo at position 5Anti-inflammatory (PLA2 inhibition)14.3

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A recent study evaluated the anticancer properties of a series of imidazo[1,2-a]pyridine derivatives against KRAS G12C-mutated cancer cells. The lead compound demonstrated potent inhibition with significant selectivity over non-cancerous cells .
  • Inhibition of Mycobacterial Growth : Another investigation focused on the inhibition of Mycobacterium smegmatis using imidazopyridine amides. The study found that modifications at specific positions could lead to enhanced inhibitory effects on mycobacterial growth .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding mechanisms of these compounds with their targets, revealing potential pathways for optimizing therapeutic efficacy .

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-4-14-3-1-2-5(12)7(14)13-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJWRLOENAETFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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